4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, piperidine, and benzenesulfonamide groups
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the known pharmacological properties of thiophene derivatives , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Introduction of the Benzenesulfonamide Group: The next step involves the sulfonylation of the piperidine intermediate. This is done by reacting the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Reaction: The final step is the coupling of the sulfonylated piperidine intermediate with an appropriate ethylating agent to introduce the ethyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Lacks the methyl group, which may affect its biological activity and binding properties.
3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of both the fluorine and methyl groups in 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide makes it unique. These groups can influence the compound’s lipophilicity, electronic properties, and overall biological activity, potentially making it more effective or selective in its applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Biological Activity
The compound 4-fluoro-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a thiophene moiety, and a benzenesulfonamide group, which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing piperidine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .
2. Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes related to cancer and inflammation. Research has demonstrated that sulfonamide derivatives can inhibit lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. For example, compounds with similar structures have shown nanomolar potency against 12-lipoxygenase (12-LOX), leading to reduced inflammation and potential therapeutic effects in diabetic kidney disease models .
Case Study 1: Cancer Cell Lines
A study investigated the effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating its potential as an effective anticancer agent .
Case Study 2: Inhibition of Lipoxygenase
Another study focused on the inhibition of 12-LOX by sulfonamide derivatives. The results showed that these compounds could significantly reduce the production of inflammatory mediators in both human and mouse models, suggesting their utility in treating diseases mediated by this enzyme .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting LOX enzymes, the compound reduces the synthesis of pro-inflammatory eicosanoids.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c1-14-13-16(4-5-17(14)19)25(22,23)20-8-11-21-9-6-15(7-10-21)18-3-2-12-24-18/h2-5,12-13,15,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINTALHNHQCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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